1,1'-(Tetradecane-1,14-diyl)dipyrene
Description
1,1'-(Tetradecane-1,14-diyl)dipyrene is a bifunctional aromatic hydrocarbon consisting of two pyrene moieties linked by a flexible tetradecane (14-carbon) aliphatic chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its strong fluorescence, high quantum yield, and π-π stacking propensity. The incorporation of a long alkyl chain introduces conformational flexibility, which can modulate aggregation behavior, solubility in non-polar solvents, and self-assembly properties. Such compounds are of interest in materials science, particularly for organic electronics, liquid crystals, and supramolecular systems where tunable intermolecular interactions are critical .
Its molecular weight is estimated at ~600 g/mol (based on two pyrene units [C₁₆H₁₀, MW = 202 g/mol each] and a C₁₄H₂₈ chain).
Properties
CAS No. |
61549-35-7 |
|---|---|
Molecular Formula |
C46H46 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
1-(14-pyren-1-yltetradecyl)pyrene |
InChI |
InChI=1S/C46H46/c1(3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37)2-4-6-8-10-12-16-34-22-24-40-28-26-36-18-14-20-38-30-32-42(34)46(40)44(36)38/h13-14,17-32H,1-12,15-16H2 |
InChI Key |
PAAMYGHPPZEQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(Tetradecane-1,14-diyl)dipyrene typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and tetradecane.
Reaction Conditions: The pyrene units are functionalized to introduce reactive groups, such as halides or hydroxyl groups.
Coupling Reaction: The functionalized pyrene units are then coupled with tetradecane under specific conditions, often using catalysts like palladium or nickel to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 1,1’-(Tetradecane-1,14-diyl)dipyrene.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1,1’-(Tetradecane-1,14-diyl)dipyrene undergoes various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.
Major Products: The major products depend on the specific reaction conditions but can include functionalized pyrenes, quinones, and hydrogenated pyrenes.
Scientific Research Applications
1,1’-(Tetradecane-1,14-diyl)dipyrene has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in studying biological membranes and cellular processes where fluorescence tagging is required.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.
Mechanism of Action
The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)dipyrene is primarily related to its fluorescence and electronic properties. The compound can interact with various molecular targets, including:
Fluorescence: The pyrene units absorb light and emit fluorescence, which can be used to track and analyze molecular interactions.
Electronic Pathways: The compound can participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Key Observations :
- Linker Flexibility : The tetradecane linker imparts high conformational flexibility, enabling dynamic molecular arrangements. In contrast, Compounds 8 and 9 feature rigid aromatic/oxygenated linkers, restricting motion and enforcing planar geometries.
- Functional Groups: Compounds 8 and 9 contain polar ether and chloromethyl groups, enhancing solubility in polar solvents (e.g., CHCl₃, CH₃OH). The aliphatic linker in the target compound favors solubility in non-polar media.
- Molecular Weight : The target compound’s estimated MW (~600) falls between Compounds 8 (586) and 9 (702), reflecting differences in linker complexity.
Spectroscopic Properties
Table 2: UV-Vis and NMR Comparison
Key Observations :
- UV-Vis: All compounds exhibit λmax near 340–344 nm, dominated by pyrene’s π→π* transitions. Minor shifts arise from linker electronic effects (e.g., conjugation in aromatic linkers vs. insulating aliphatic chains).
- NMR : The target compound’s ¹H-NMR would show prominent aliphatic proton signals (1.2–1.6 ppm) absent in Compounds 8 and 9, which display distinct aromatic/ether-linked methylene resonances.
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